An In-depth Technical Guide to 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
An In-depth Technical Guide to 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is a fluorinated organic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. Its unique combination of a perfluorinated alkyl chain and a reactive carbon-iodine bond makes it a valuable building block for introducing fluorinated moieties into organic molecules. The presence of fluorine can dramatically alter the physicochemical properties of a compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane.
Chemical and Physical Properties
The key physicochemical properties of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₅H₃F₈I | |
| Linear Formula | ICH₂(CF₂)₃CHF₂ | |
| CAS Number | 678-74-0 | |
| Molecular Weight | 341.97 g/mol | |
| Appearance | Not specified, likely a liquid | |
| Density | 2.061 g/mL at 25 °C | |
| Boiling Point | 81-82 °C at 120 mmHg | |
| Refractive Index (n₂₀/D) | 1.38 | |
| Solubility | Data for specific solvents is not readily available, but it is expected to be soluble in many common organic solvents such as ethers, and chlorinated solvents. Its solubility in polar solvents like water is expected to be very low. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is not widely published in peer-reviewed literature, a plausible synthetic route can be devised based on common methods for the preparation of perfluoroalkyl iodides. A representative protocol is outlined below. This should be considered a theoretical pathway and would require optimization for laboratory implementation.
Representative Synthesis: Radical Addition of Perfluoroalkyl Iodide to an Alkene
A common method for the synthesis of compounds of this type is the radical-initiated addition of a shorter perfluoroalkyl iodide to an appropriate alkene. In this case, the addition of a perfluoro-n-propyl iodide to vinylidene fluoride, followed by reaction with an iodine source, could be a potential route. However, a more direct and likely industrial synthesis involves the telomerization of tetrafluoroethylene (TFE) with a suitable iodo-fluoroalkane initiator.
Illustrative Experimental Protocol (Hypothetical):
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Reaction Setup: A high-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for gaseous reactants is charged with 1,1,2,2-tetrafluoro-1-iodoethane (as the telogen) and a radical initiator (e.g., a peroxide or an azo compound).
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Reaction Execution: The reactor is sealed, and tetrafluoroethylene (TFE, the taxogen) is introduced under pressure. The mixture is heated to a temperature sufficient to initiate the radical reaction (typically 50-100 °C).
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Monitoring: The reaction is monitored by pressure drop as the gaseous TFE is consumed.
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Work-up: After the reaction is complete, the reactor is cooled, and any unreacted TFE is vented. The crude product mixture, containing a distribution of telomers, is collected.
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Purification: The desired 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is isolated from the product mixture by fractional distillation under reduced pressure. The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by spectroscopic methods.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons of the -CH₂I group would appear as a triplet due to coupling with the adjacent -CF₂- group. The single proton of the -CHF₂ group would appear as a triplet of triplets due to coupling with the two adjacent -CF₂- groups.
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
| -CH₂I | ~3.5 - 4.0 | Triplet (t) |
| -CHF₂ | ~5.5 - 6.5 | Triplet of Triplets (tt) |
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¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine and iodine atoms.
| Carbon | Expected Chemical Shift (ppm) |
| -C H₂I | ~ -10 to 10 |
| -C F₂-CH₂I | ~110 - 120 |
| -C F₂-CF₂-CH₂I | ~110 - 120 |
| -C F₂-CHF₂ | ~110 - 120 |
| -C HF₂ | ~105 - 115 |
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¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum is expected to show three distinct signals for the three different -CF₂- groups and one signal for the -CHF₂ group. The chemical shifts are reported relative to a standard such as CFCl₃.
| Fluorine Atoms | Expected Chemical Shift (ppm vs. CFCl₃) |
| -CF₂-CH₂I | ~ -110 to -120 |
| -CF₂-CF₂-CH₂I | ~ -120 to -130 |
| -CF₂-CHF₂ | ~ -125 to -135 |
| -CHF₂ | ~ -135 to -145 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-H, C-F, and C-I bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H stretching | 2950 - 3100 | Medium |
| C-F stretching | 1000 - 1400 | Strong |
| CH₂ bending | 1400 - 1470 | Medium |
| C-I stretching | 500 - 600 | Medium-Weak |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) at m/z = 342 would be expected. Characteristic fragmentation patterns would include the loss of an iodine atom (M⁺ - 127) and successive losses of CF₂ units.
Reactivity and Stability
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is a stable compound under normal laboratory conditions. The perfluorinated alkyl chain is chemically inert due to the strength of the C-F bonds. The primary site of reactivity is the carbon-iodine (C-I) bond.
The C-I bond is relatively weak and can be cleaved homolytically or heterolytically, making it a versatile functional group for a variety of transformations.
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Radical Reactions: Under radical conditions (e.g., initiated by AIBN or light), the C-I bond can undergo homolytic cleavage to form a perfluoroalkyl radical. This radical can then participate in various addition and substitution reactions.
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Nucleophilic Substitution: The carbon atom attached to the iodine is susceptible to nucleophilic attack, although this is less common for primary iodides compared to other alkyl halides.
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Organometallic Chemistry: Perfluoroalkyl iodides can be used to form organometallic reagents, such as Grignard or organozinc reagents, which are valuable intermediates in organic synthesis.
Applications in Drug Development
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. Fluorinated compounds often exhibit increased metabolic stability, improved lipophilicity, and better binding to target proteins.
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane serves as a valuable building block for incorporating a C₅-perfluorinated chain into a molecule. This can be particularly useful in:
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Modifying Lead Compounds: Introducing the octafluoropentyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a lead compound.
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Developing Novel Therapeutics: The unique properties of the perfluorinated chain can be exploited to design novel drugs with improved efficacy and safety profiles.
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Probing Biological Systems: The ¹⁹F nucleus is NMR-active, allowing for the use of ¹⁹F NMR to study drug-protein interactions and metabolism in vitro and in vivo.
While specific examples of the use of 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane in drug development are not widely reported, the general utility of perfluoroalkyl iodides in this field is well-established.
Safety and Handling
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane is a valuable fluorinated building block with significant potential in organic synthesis and drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be largely predicted from the well-established chemistry of perfluoroalkyl iodides. This technical guide provides a foundation for researchers and scientists to understand and utilize this compound in their work, paving the way for the development of new and improved chemical entities.
